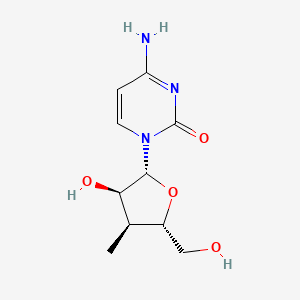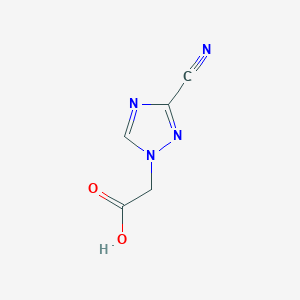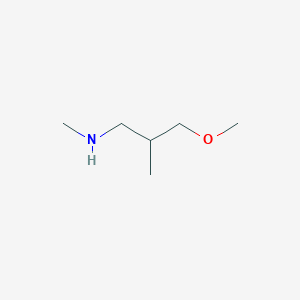![molecular formula C13H18ClNO B1427342 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride CAS No. 584555-69-1](/img/structure/B1427342.png)
4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride
Vue d'ensemble
Description
4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride, also known as MPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MPP is a piperidine derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Applications De Recherche Scientifique
Medicinal Chemistry: Analgesic Development
This compound has been explored for its potential in developing novel analgesics. Derivatives of 4-[(3-Methoxyphenyl)methylidene]piperidine have shown promise in creating potent analgesic agents with selective μ opioid receptor affinity, which could lead to painkillers with fewer side effects compared to current opioid medications .
Pharmacology: Opioid Receptor Research
In pharmacological studies, researchers have utilized this compound to synthesize derivatives that exhibit high binding affinity and selectivity towards opioid receptors. This is crucial for understanding receptor-ligand interactions and developing drugs that can effectively target specific opioid receptors with minimal off-target activity .
Organic Synthesis: Piperidine Derivatives
The piperidine moiety is a common structural feature in many pharmaceuticals. 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride serves as a starting material for synthesizing various piperidine derivatives, which are valuable in drug discovery and development due to their wide range of biological activities .
Analytical Chemistry: Chemical Analysis
While specific applications in analytical chemistry are not directly mentioned, compounds like 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride can be used as reference standards or reagents in analytical methods such as NMR, HPLC, and LC-MS to ensure the accuracy and reliability of chemical analyses .
Materials Science: Functional Materials
In the field of materials science, piperidine derivatives can contribute to the development of functional materials, such as organic semiconductors, due to their electronic properties. While direct applications of this specific compound are not detailed, its structural features could inspire the design of new materials .
Biochemistry: Receptor-Ligand Studies
Biochemists may use 4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride to study receptor-ligand interactions, particularly in the context of neurotransmission and signal transduction. Understanding these interactions is fundamental for the development of drugs that can modulate receptor activity in various neurological disorders .
Propriétés
IUPAC Name |
4-[(3-methoxyphenyl)methylidene]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-15-13-4-2-3-12(10-13)9-11-5-7-14-8-6-11;/h2-4,9-10,14H,5-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIDFUFKCYWGPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methoxyphenyl)methylidene]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![methyl 2-(4-chloro-1H-pyrrolo[3,2-c]pyridin-1-yl)acetate](/img/structure/B1427265.png)



![Methoxy[(2-methoxyphenyl)methyl]amine](/img/structure/B1427271.png)

![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)
![(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol](/img/structure/B1427277.png)
![(1S,2S)-1-[(tert-Butoxycarbonyl)amino]-2-ethenylcyclopropane-1-carboxylic acid](/img/structure/B1427278.png)

![2,4-Dichloro-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine](/img/structure/B1427280.png)